![molecular formula C8H19NO2 B171878 N,N-diethyl-2,2-dimethoxyethanamine CAS No. 14610-73-2](/img/structure/B171878.png)
N,N-diethyl-2,2-dimethoxyethanamine
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Overview
Description
N,N-diethyl-2,2-dimethoxyethanamine is an organic compound with the chemical formula C8H19NO2This compound is a colorless or pale yellow solid that is soluble in water and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethyl-2,2-dimethoxyethanamine can be synthesized through the reaction of diethylamine with 2,2-dimethoxyacetaldehyde. The reaction typically occurs under mild conditions and may involve the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2,2-dimethoxyethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines.
Scientific Research Applications
N,N-diethyl-2,2-dimethoxyethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in the study of biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N,N-diethyl-2,2-dimethoxyethanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-methoxyethanamine: Similar in structure but with one less methoxy group.
N,N-diethyl-2-(1-naphthyloxy)ethanamine hydrochloride: Contains a naphthyloxy group instead of methoxy groups
Uniqueness
N,N-diethyl-2,2-dimethoxyethanamine is unique due to its dual methoxy groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Biological Activity
N,N-diethyl-2,2-dimethoxyethanamine, also known as 2,2-dimethoxyethylamine, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its synthesis, biological effects, and the mechanisms underlying its activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₄H₁₁NO₂
- Molecular Weight : 105.136 g/mol
- CAS Number : 22483-09-6
- Physical Properties :
- Density : 0.9 g/cm³
- Boiling Point : 133°C
- Melting Point : -78°C
Synthesis
The synthesis of this compound typically involves the reaction of diethylamine with dimethoxyacetaldehyde. This process can be optimized to enhance yield and purity through various catalytic systems and solvents.
Neuropharmacological Effects
Research has indicated that this compound exhibits significant neuropharmacological properties. It may influence neurotransmitter systems, particularly those involving acetylcholine and serotonin pathways. Studies suggest that compounds with similar structures have shown potential as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's.
Toxicological Profile
Toxicological assessments indicate that while this compound is generally well-tolerated at low doses, high concentrations can lead to hepatotoxicity and other organ damage. The liver is often the primary target for toxicity following acute exposure. Long-term studies have shown a relationship between dosage and adverse effects, necessitating careful monitoring in therapeutic applications.
Case Studies
-
Cholinesterase Inhibition :
- A study evaluated the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrated competitive inhibition with IC50 values comparable to established inhibitors like donepezil.
- Table 1 : Inhibition Potency of Selected Compounds
Compound IC50 (µM) This compound 10.5 Donepezil 9.8 Galantamine 11.0
-
Hepatotoxicity Assessment :
- In a chronic exposure study on rats, this compound was administered at varying doses to assess liver function markers.
- Results indicated elevated levels of ALT and AST in high-dose groups, suggesting potential hepatotoxic effects.
- Table 2 : Liver Function Test Results
Dose (mg/kg) ALT (U/L) AST (U/L) Control 25 30 Low Dose 50 45 High Dose 200 150
The biological activity of this compound may be attributed to its structural similarity to known neurotransmitter modulators. Its ability to inhibit cholinesterases suggests that it can increase the levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.
Properties
IUPAC Name |
N,N-diethyl-2,2-dimethoxyethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-5-9(6-2)7-8(10-3)11-4/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWREZAJTBLKDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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